molecular formula C6H8N2O2S B12544942 3-Methoxythiophene-2-carbohydrazide CAS No. 144677-56-5

3-Methoxythiophene-2-carbohydrazide

Cat. No.: B12544942
CAS No.: 144677-56-5
M. Wt: 172.21 g/mol
InChI Key: DIHDLYGXFPRKTJ-UHFFFAOYSA-N
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Description

3-Methoxythiophene-2-carbohydrazide is a heterocyclic compound that features a thiophene ring substituted with a methoxy group and a carbohydrazide moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the methoxy and carbohydrazide groups imparts unique chemical properties to the molecule, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxythiophene-2-carbohydrazide typically involves the reaction of 3-methoxythiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxythiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxythiophene-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-Methoxythiophene-2-carbohydrazide is primarily related to its ability to interact with various biological targets. The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions, further modulating the activity of the compound. These interactions can affect molecular pathways involved in cell proliferation, apoptosis, and microbial growth.

Comparison with Similar Compounds

    Thiophene-2-carbohydrazide: Lacks the methoxy group, resulting in different chemical properties.

    3-Methoxythiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carbohydrazide moiety.

    Thiophene-2-carboxaldehyde: Features an aldehyde group, leading to distinct reactivity.

Uniqueness: 3-Methoxythiophene-2-carbohydrazide is unique due to the presence of both the methoxy and carbohydrazide groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for the synthesis of diverse derivatives with tailored properties.

Properties

CAS No.

144677-56-5

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

3-methoxythiophene-2-carbohydrazide

InChI

InChI=1S/C6H8N2O2S/c1-10-4-2-3-11-5(4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)

InChI Key

DIHDLYGXFPRKTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC=C1)C(=O)NN

Origin of Product

United States

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